[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate
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Overview
Description
[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and an ester linkage to a fluorophenyl acetate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The starting material, 4-methoxyphenylpiperazine, is synthesized through the reaction of 4-methoxyaniline with piperazine under controlled conditions.
Esterification: The piperazine derivative is then reacted with 2-oxoethyl acetate in the presence of a suitable catalyst to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), various alkyl halides
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of G-protein coupled receptors and ion channels.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 4-Methoxyphenylacetonitrile
- 2-(p-Tolyl)ethylamine
- 2-(4-Chlorophenyl)ethylamine
Uniqueness
What sets [2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a piperazine ring and a fluorophenyl group allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-27-19-7-5-18(6-8-19)23-9-11-24(12-10-23)20(25)15-28-21(26)14-16-3-2-4-17(22)13-16/h2-8,13H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUGISVORNEDOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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